![molecular formula C3H8N2S B589348 1,3-Dimethylthiourea-d6 CAS No. 1329488-72-3](/img/structure/B589348.png)
1,3-Dimethylthiourea-d6
Overview
Description
1,3-Dimethylthiourea-d6, also known as 1,3-Bis (trideuteriomethyl)thiourea, is a chemical compound with the molecular formula C3H8N2S . It has a molecular weight of 110.21 g/mol . This compound is used as an intermediate in the preparation of labeled Arginine derivatives.
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The InChI representation of its structure is InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6)/i1D3,2D3
. The Canonical SMILES representation is CNC(=S)NC
, and the Isomeric SMILES representation is [2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H]
.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 110.21 g/mol, an XLogP3 of -0.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 110.07847991 g/mol . The topological polar surface area is 56.2 Ų, and the heavy atom count is 6 . The compound has an isotope atom count of 6 .
Scientific Research Applications
Inhibition of Melanoma Cell Growth
1,3-Dimethylthiourea (DMTU) has demonstrated potential in inhibiting the growth of melanoma cells. Studies have shown that DMTU not only inhibits melanoma cell growth but also induces phenotypic changes in these cells, including alterations in mitochondria. This effect is associated with a decrease in ATP content, suggesting an impact on energy metabolism (Fux et al., 1991). Another study confirmed the anti-proliferative effects of DMTU on melanoma cells, noting that DMTU treatment resulted in changes in cell morphology and an increase in melanin content (Nordenberg et al., 1985).
Role in Arsenic Stress Tolerance in Plants
Research has shown that DMTU plays a significant role in enhancing plant resistance to arsenic toxicity. In studies involving Cajanus cajan L., DMTU treatment led to a reduction in reactive oxygen species and lipid peroxidation, suggesting a protective role against oxidative damage induced by arsenic exposure (Yadu et al., 2019).
Environmental Applications
DMTU has been used in the development of environmentally friendly deep eutectic solvents (DESs) for nitric oxide (NO) capture. A study found that 1,3-DMTU-derived DESs exhibited excellent NO absorption performance, indicating a potential environmental application of DMTU in controlling air pollutants (Sun et al., 2017).
Antioxidant Properties
DMTU's role as an antioxidant has been explored in various contexts. For instance, its ability to scavenge hydroxyl radicals was investigated in the context of acute lung injury. DMTU consumption was found to reflect hydrogen peroxide concentrations and the severity of lung injury, indicating its potential as a marker for oxidative stress in biological systems (Jackson et al., 1985).
Protective Effects Against Light-Induced Retinal Damage
DMTU has shown protective effects against retinal light damage in animal models. Studies found that treatment with DMTU provided significant protection against rhodopsin loss and preserved retinal morphometry in rats exposed to intense visible light (Organisciak et al., 1992; Ranchon et al., 1999).
Mechanism of Action
Mode of Action
The mechanism of oxidation of 1,3-Dimethylthiourea-d6, a well-known radical scavenger, by acidic bromate has been studied . The stoichiometry of the reaction is 4:3: 4BrO3– + 3CS(NHMe)2 + 3H2O → 3SO42– + 3CO(NHMe)2 + 6H+ + 4Br– . In excess acidic bromate, the reaction stoichiometry is 8:5: 8BrO3– + 5CS(NHMe)2 + H2O → 5SO42– + 5CO(NHMe)2 + 4Br2 + 2H+ .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been found to interact with TNF protein, resulting in increased expression of ICAM1 protein .
Result of Action
The compound has been found to induce notable cell death in different cell lines of both cancerous and non-cancerous origin . It also has an effect on seed germination and radicle development parameters in maize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to alleviate drought stress by suppressing hydrogen peroxide-dependent abscisic acid-mediated oxidative responses in an antagonistic interaction with salicylic acid in Brassica napus leaves .
properties
IUPAC Name |
1,3-bis(trideuteriomethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDUOXHFNUCKK-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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